Methyl 2-Methyl-2H-tetrazole-5-acetate
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Overview
Description
Methyl 2-Methyl-2H-tetrazole-5-acetate is an organic compound that belongs to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methyl-2H-tetrazole-5-acetate typically involves the cycloaddition reaction of azides with nitriles. One common method is the [3+2] cycloaddition of sodium azide with methyl 2-cyanoacetate under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-2H-tetrazole-5-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Methyl 2-Methyl-2H-tetrazole-5-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: This compound is used in the production of agrochemicals and as a stabilizer in explosives.
Mechanism of Action
The mechanism of action of Methyl 2-Methyl-2H-tetrazole-5-acetate involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2H-tetrazole-5-acetate
- 2-Methyl-2H-tetrazole-5-amine
- 5-Substituted 1H-tetrazoles
Uniqueness
Methyl 2-Methyl-2H-tetrazole-5-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a versatile compound in various applications, distinguishing it from other tetrazole derivatives .
Properties
CAS No. |
26476-33-5 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(2-methyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C5H8N4O2/c1-9-7-4(6-8-9)3-5(10)11-2/h3H2,1-2H3 |
InChI Key |
SUGAVDMAJJYAQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)CC(=O)OC |
Origin of Product |
United States |
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